1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
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Overview
Description
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. This compound is characterized by a fused ring system that includes a pyrazole ring and a cyclopentane ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine, followed by methylation and carboxylation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its fused ring system provides a rigid framework that can enhance binding affinity to molecular targets, making it a valuable compound in drug design and material science .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-3-5(8(11)12)2-6(7)4-9-10/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
GQZOOZZVZAXPKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(C2)C(=O)O)C=N1 |
Origin of Product |
United States |
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